molecular formula C3H9BrN4 B1305301 2-Hydrazino-2-imidazoline hydrobromide CAS No. 55959-84-7

2-Hydrazino-2-imidazoline hydrobromide

Cat. No. B1305301
CAS RN: 55959-84-7
M. Wt: 181.03 g/mol
InChI Key: HIJRJVVSABWXKG-UHFFFAOYSA-N
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Description

2-Hydrazino-2-imidazoline hydrobromide is a white to beige crystalline powder . It has been used in the synthesis of some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone and 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones, which are potential inodilating agents .


Molecular Structure Analysis

The empirical formula of 2-Hydrazino-2-imidazoline hydrobromide is C3H8N4·HBr . The molecular weight is 181.03 .


Chemical Reactions Analysis

2-Hydrazino-2-imidazoline hydrobromide has been used in the synthesis of some amide derivatives .


Physical And Chemical Properties Analysis

2-Hydrazino-2-imidazoline hydrobromide is a white to beige crystalline powder . The melting point is 185-187 °C .

Scientific Research Applications

Synthesis of Amide Derivatives

2-Hydrazino-2-imidazoline hydrobromide: has been utilized in the synthesis of various amide derivatives. These derivatives include 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone and 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones . These compounds have potential applications as inodilating agents , which can be significant in cardiovascular research, particularly in the development of treatments for heart failure and other cardiac conditions.

Vasodilatory Activity Modulation

The compound is a reactant for the synthesis of molecules that affect vasodilatory activity . This application is crucial in pharmacology and medicine, as vasodilators are used to relax the muscles in blood vessels, which can help in the treatment of hypertension and angina.

Formation of Sulfate-Bridged Copper (II) Complexes

Researchers have used 2-Hydrazino-2-imidazoline hydrobromide in the formation of sulfate-bridged dimeric copper (II) complexes . These complexes have significance in the field of coordination chemistry and may have implications in catalysis and materials science.

Antagonists for 5-HT6 Serotonin Receptors

The compound has been involved in the synthesis of 5-HT6 serotonin receptor antagonists . These antagonists can play a role in treating various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer’s disease.

Palladium Complex Synthesis

2-Hydrazino-2-imidazoline hydrobromide: serves as a precursor in the synthesis of palladium complexes . Palladium complexes are important in organic chemistry and are widely used in catalytic reactions, such as cross-coupling reactions that form carbon-carbon bonds.

Antidiabetic and Antiobesity Agents

The compound is also a reactant for synthesizing antidiabetic and antiobesity agents . This application is particularly relevant given the global rise in diabetes and obesity rates, highlighting the need for new and effective treatments.

DNA Binding Studies

Another application involves using 2-Hydrazino-2-imidazoline hydrobromide in the synthesis of DNA binders . These binders are essential tools in molecular biology and genetic engineering, as they can be used to modulate gene expression or as part of gene therapy strategies.

Catalysis and Drug Synthesis

Lastly, 2-Hydrazino-2-imidazoline hydrobromide is indispensable in studies involving catalysis and drug synthesis. Its unique properties make it a valuable compound in the development of new pharmaceuticals and in the exploration of novel catalytic processes.

Safety and Hazards

2-Hydrazino-2-imidazoline hydrobromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of molecules that affect vasodilatory activity . This suggests that its targets could be related to the cardiovascular system, possibly acting on receptors or enzymes involved in blood vessel dilation.

Mode of Action

Given its use in the synthesis of vasodilatory agents , it can be inferred that it may interact with its targets to cause relaxation of smooth muscle cells in blood vessels, leading to their dilation.

Biochemical Pathways

Considering its role in the synthesis of vasodilatory agents , it might be involved in pathways related to the regulation of blood pressure and blood flow.

Result of Action

Given its use in the synthesis of vasodilatory agents , it can be inferred that its action results in the dilation of blood vessels, potentially leading to a decrease in blood pressure.

properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJRJVVSABWXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204544
Record name 2-Hydrazino-delta-2-imidazoline hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-2-imidazoline hydrobromide

CAS RN

55959-84-7
Record name 2-Hydrazino-2-imidazoline hydrobromide
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Record name 2-Hydrazino-delta-2-imidazoline hydrobromide
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Record name 2-Hydrazino-delta-2-imidazoline hydrobromide
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Record name 2-hydrazino-δ-2-imidazoline hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-hydrazino-2-imidazoline hydrobromide interact with rhenium, and what is the significance of this interaction in the context of the research?

A1: 2-hydrazino-2-imidazoline hydrobromide acts as a reducing agent and ligand when reacted with perrhenate. [] The reaction forms a complex where the rhenium center is coordinated by one 2-hydrazino-2-imidazoline molecule in a bidentate fashion (through one nitrogen of the hydrazine group and one nitrogen of the imidazoline ring) and another 2-hydrazino-2-imidazoline molecule in a monodentate manner (through one nitrogen of the hydrazine group). [] This results in a complex with the core structure {ReCl(3)(NNC(3)H(4)N(2)H)(HNNHC(3)H(4)N(2)H)}. []

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